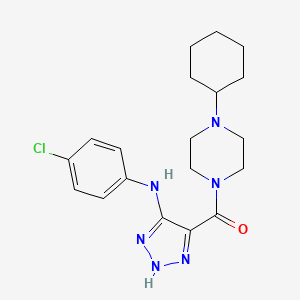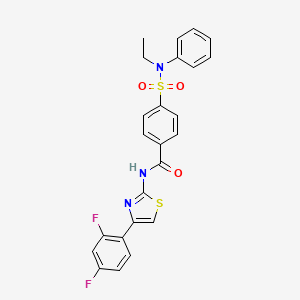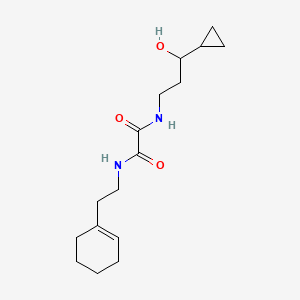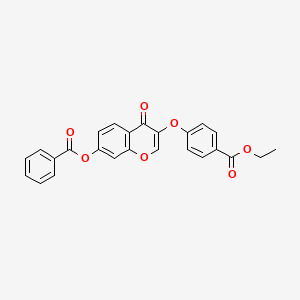
(2E)-N-(4-chloroanilino)-4-(4-chlorophenyl)-1,3-thiazole-2-carboximidoyl cyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-N-(4-chloroanilino)-4-(4-chlorophenyl)-1,3-thiazole-2-carboximidoyl cyanide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Chemical Characterization and Stability
Research on iminoethenethiones has explored the characterization of similar thiazole compounds through mass spectrometry and theoretical calculations, providing insights into their stability and structural properties. Studies like the one by Flammang et al. (1994) have detailed the thermodynamic and kinetic stability of iminoethenethiones, which could inform the stability aspects of the specific compound (Flammang, R. et al., 1994).
Synthetic Pathways and Transformations
The research has also focused on the synthesis of thiazole derivatives, exploring various synthetic pathways and transformations. For instance, the work by Azizian et al. (2000) demonstrates the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones, highlighting synthetic strategies that could potentially apply to the synthesis of "(2E)-N-(4-chloroanilino)-4-(4-chlorophenyl)-1,3-thiazole-2-carboximidoyl cyanide" and related compounds (Azizian, J. et al., 2000).
Potential Biological Activities
Several studies have investigated the biological activities of thiazole derivatives. For example, research by Kaya et al. (2016) on thiazole and thiadiazole derivatives against corrosion of iron suggests the utility of thiazole compounds in corrosion inhibition, which might indicate broader applications for similar compounds in protective coatings or materials science (Kaya, S. et al., 2016).
Applications in Sensor Technology
The development of biosensors for detecting various environmental pollutants has also seen the use of thiazole derivatives. Besombes et al. (1995) describe a biosensor for detecting cyanide and other compounds, utilizing thiazole-based sensors for environmental monitoring and safety applications (Besombes, J. et al., 1995).
特性
IUPAC Name |
(2E)-N-(4-chloroanilino)-4-(4-chlorophenyl)-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N4S/c18-12-3-1-11(2-4-12)16-10-24-17(21-16)15(9-20)23-22-14-7-5-13(19)6-8-14/h1-8,10,22H/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPRHIOEXZRCJP-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=NNC3=CC=C(C=C3)Cl)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=N/NC3=CC=C(C=C3)Cl)/C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{5-[(2-Carboxyphenyl)sulfamoyl]-2,4-dimethoxybenzenesulfonamido}benzoic acid](/img/structure/B2733787.png)






![3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2733799.png)
![N-(4-acetylphenyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2733800.png)
![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2733801.png)
![1-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1,4-diazepane](/img/structure/B2733802.png)


